![molecular formula C20H18N4O3S B2762086 Ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate CAS No. 893999-17-2](/img/structure/B2762086.png)
Ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazin-3-yl group attached to a pyridin-4-yl group via a sulfanylacetyl group. An amino group is attached to the acetyl group, which is further connected to a benzoate group via an ethyl linker.Scientific Research Applications
- Quantum algorithms exploit quantum superposition and entanglement to solve problems that are computationally infeasible for classical computers. Researchers are exploring how this compound can contribute to quantum gate operations and error correction mechanisms .
Quantum Computing and Quantum Algorithms
Materials Science and Nanotechnology
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available literature. It is intended for research use only and is not suitable for human or veterinary use.
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-3-5-16(6-4-15)22-18(25)13-28-19-8-7-17(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWWYKHHDKZTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate |
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